molecular formula C13H10IN3O2S2 B10874130 N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)thiophene-2-carboxamide

N-({2-[(2-iodophenyl)carbonyl]hydrazinyl}carbonothioyl)thiophene-2-carboxamide

Cat. No.: B10874130
M. Wt: 431.3 g/mol
InChI Key: CKCIAGNQVGGEBW-UHFFFAOYSA-N
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Description

N~2~-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a combination of iodine, benzoyl, hydrazino, carbothioyl, and thiophene carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N~2~-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom in the benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

N~2~-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of N2-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets. The iodine and benzoyl groups may facilitate binding to enzymes or receptors, while the hydrazino and carbothioyl groups may participate in redox reactions or covalent modifications of target molecules. The thiophene carboxamide group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-{[2-(2-BROMOBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE
  • N~2~-{[2-(2-CHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE
  • N~2~-{[2-(2-FLUOROBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE

Uniqueness

The presence of the iodine atom in N2-{[2-(2-IODOBENZOYL)HYDRAZINO]CARBOTHIOYL}-2-THIOPHENECARBOXAMIDE imparts unique properties such as higher molecular weight and potential for specific interactions with biological targets. This makes it distinct from its bromine, chlorine, and fluorine analogs.

Properties

Molecular Formula

C13H10IN3O2S2

Molecular Weight

431.3 g/mol

IUPAC Name

N-[[(2-iodobenzoyl)amino]carbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C13H10IN3O2S2/c14-9-5-2-1-4-8(9)11(18)16-17-13(20)15-12(19)10-6-3-7-21-10/h1-7H,(H,16,18)(H2,15,17,19,20)

InChI Key

CKCIAGNQVGGEBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=S)NC(=O)C2=CC=CS2)I

Origin of Product

United States

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